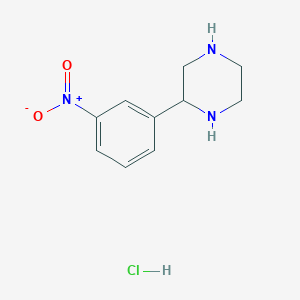

2-(3-Nitrophenyl)piperazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClN3O2 |

|---|---|

Molecular Weight |

243.69 g/mol |

IUPAC Name |

2-(3-nitrophenyl)piperazine;hydrochloride |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10;/h1-3,6,10-12H,4-5,7H2;1H |

InChI Key |

ZSUMJAFDNIRLFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to the structural analysis of 2-(3-Nitrophenyl)piperazine (B1343010) hydrochloride, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within the molecule.

While specific experimental ¹H NMR data for 2-(3-Nitrophenyl)piperazine hydrochloride is not widely published, the expected chemical shifts and proton environments can be predicted based on its structure and data from analogous compounds. The spectrum would feature distinct signals for the protons on the nitrophenyl ring and the piperazine (B1678402) ring.

The protons of the 3-nitrophenyl group are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group significantly influences their chemical shifts, causing them to resonate at a lower field. The substitution pattern would lead to a complex splitting pattern. For instance, the proton at the C2 position of the phenyl ring would likely be a singlet or a narrow triplet, while the other aromatic protons would show doublet or triplet multiplicity depending on their coupling with adjacent protons.

The protons on the piperazine ring would be found in the aliphatic region of the spectrum. In the hydrochloride salt, the piperazine ring is protonated, and the molecule is no longer symmetric. This results in chemically non-equivalent protons on the piperazine ring, leading to complex multiplets, typically in the δ 3.0-4.0 ppm range. The protons closer to the phenyl group may experience a slight downfield shift.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl H-2 | ~8.0-8.2 | s or t |

| Phenyl H-4 | ~7.8-8.0 | d or dd |

| Phenyl H-5 | ~7.5-7.7 | t |

| Phenyl H-6 | ~7.6-7.8 | d or dd |

| Piperazine CH (adjacent to Phenyl) | ~3.8-4.2 | m |

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbon atoms of the nitrophenyl ring would resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitro group (C3) would be significantly downfield due to the strong electron-withdrawing effect. The carbon atom attached to the piperazine ring (C1) would also be shifted downfield.

The carbon atoms of the piperazine ring would appear in the aliphatic region (typically δ 40-60 ppm). Due to the asymmetry introduced by the phenyl substituent and protonation, the four carbon atoms of the piperazine ring may be chemically non-equivalent, giving rise to up to four distinct signals.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C1 | ~148-152 |

| Phenyl C2 | ~120-124 |

| Phenyl C3 | ~147-150 |

| Phenyl C4 | ~128-132 |

| Phenyl C5 | ~122-126 |

| Phenyl C6 | ~115-120 |

| Piperazine C (adjacent to Phenyl) | ~55-60 |

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of solid materials. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly useful for enhancing the signals of low-abundance nuclei like ¹³C and ¹⁵N. nih.gov

For this compound, ¹⁵N-CP/MAS ssNMR would be the definitive method for determining the site of protonation on the piperazine ring. The piperazine ring contains two nitrogen atoms. In the hydrochloride salt, one of these nitrogens is protonated to form a secondary ammonium (B1175870) ion, while the other remains a tertiary amine. These two nitrogen atoms exist in different chemical environments and would therefore have distinct ¹⁵N chemical shifts.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.govresearchgate.net In positive ion mode, the molecule is expected to be protonated, forming the [M+H]⁺ ion, where M is the neutral molecule.

The neutral form of 2-(3-Nitrophenyl)piperazine has a chemical formula of C₁₀H₁₃N₃O₂ and a monoisotopic mass of 207.1008 Da. Therefore, in an ESI-MS spectrum, the most prominent peak would correspond to the protonated molecule [C₁₀H₁₄N₃O₂]⁺ with an expected m/z of 208.1086. The presence of this ion would confirm the molecular weight of the compound. The technique is sensitive enough to be used in various applications, from the analysis of natural products to pharmacokinetic studies. nih.govnih.govscielo.br

Expected ESI-MS Data for 2-(3-Nitrophenyl)piperazine

| Ion | Formula | Expected m/z |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are powerful for confirming the presence of key structural features within "this compound".

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For "this compound," the spectrum is characterized by vibrations from the nitrophenyl group, the piperazine ring, and the N-H bonds, which are influenced by the hydrochloride salt formation. nih.gov Analysis of related nitrophenylpiperazine derivatives reveals key spectral regions. scispace.comnist.gov The presence of strong N-H stretching bands, often broadened due to hydrogen bonding in the salt form, is a key indicator, alongside the characteristic asymmetric and symmetric stretches of the nitro (NO₂) group. scispace.comresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2950-2850 | C-H Stretch | Piperazine Ring (Aliphatic) |

| ~2700-2400 | N-H Stretch (broad) | Piperazinium Hydrochloride |

| ~1600-1570 | C=C Stretch | Aromatic Ring |

| ~1530-1515 | Asymmetric Stretch | Nitro (NO₂) |

| ~1350-1340 | Symmetric Stretch | Nitro (NO₂) |

| ~1300-1200 | C-N Stretch | Aryl-Amine & Aliphatic Amine |

Raman spectroscopy serves as a complementary technique to FTIR. nih.gov It involves inelastic scattering of monochromatic light, providing information on vibrational modes, particularly those that are non-polar or symmetric. bu.edu For "this compound," Raman spectroscopy is highly effective for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic and piperazine rings. scispace.com While N-H stretching vibrations can be weak or difficult to interpret in Raman spectra of some piperazine derivatives scispace.com, the symmetric NO₂ stretch typically produces a strong, well-defined band, offering clear evidence of this functional group. researchgate.net The analysis of piperazine itself shows characteristic ring vibrations that are also applicable here. researchgate.net

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3080-3050 | C-H Stretch | Aromatic Ring |

| ~2950-2840 | C-H Stretch | Piperazine Ring |

| ~1600-1580 | C=C Stretch | Aromatic Ring |

| ~1350-1340 | Symmetric Stretch | Nitro (NO₂) |

| ~1000 | Ring Breathing | Benzene (B151609) Ring |

Chromatographic Methodologies for Purity and Compound Analysis

Chromatographic techniques are the gold standard for separating the target compound from impurities, starting materials, and by-products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of "this compound." Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically employed. unodc.org This setup allows for the efficient separation of the relatively polar analyte from more non-polar impurities. The method's parameters, including the column type, mobile phase composition, and flow rate, are optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. nih.gov The percentage purity is calculated by integrating the area of all observed peaks and determining the relative area of the peak corresponding to the target compound.

Due to the presence of the nitrophenyl group, "this compound" is strongly UV-active, making UV detection an ideal strategy for HPLC analysis. The nitrophenyl moiety acts as a chromophore, absorbing light in the ultraviolet-visible region. A diode-array detector (DAD) or a variable wavelength UV detector is used to monitor the column eluent. A full UV spectrum can be recorded to determine the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure maximum sensitivity. For related nitrophenyl-containing compounds, detection wavelengths are often set in the 320 nm range. nih.gov The selection of an appropriate wavelength is crucial for achieving low limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 4: Typical HPLC-UV Method Parameters for Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer, pH 2-4) |

| Flow Rate | 1.0 mL/min |

| Detector | UV/DAD |

| Detection Wavelength | ~240 nm or ~320 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Chiral HPLC for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. When a compound is chiral, meaning it exists as non-superimposable mirror images (enantiomers), specialized chiral HPLC methods are required for their separation. 2-(3-Nitrophenyl)piperazine possesses a chiral center at the second position of the piperazine ring, and therefore, its enantiomers require chiral separation techniques for individual analysis.

The separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). For a compound like 2-(3-Nitrophenyl)piperazine, which contains a secondary amine group within the piperazine ring and an aromatic system, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including those with amine functionalities. chemicalbook.com The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

The choice of mobile phase is also critical for achieving optimal separation. In normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) with a polar modifier such as an alcohol (e.g., isopropanol, ethanol) is typically employed. In reversed-phase mode, aqueous buffers are used with organic modifiers like acetonitrile or methanol. For amine-containing compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

A hypothetical Chiral HPLC method for the enantiomeric separation of 2-(3-Nitrophenyl)piperazine could be developed using a cellulose-based column. The method parameters would be systematically optimized to achieve baseline separation of the two enantiomers.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS)

Mass spectrometry coupled with chromatographic techniques like GC and LC provides high sensitivity and selectivity, making it ideal for the analysis of compounds at very low concentrations.

In many research applications, such as metabolism studies or environmental analysis, it is necessary to detect and quantify trace levels of a compound in complex biological or environmental samples. LC-MS/MS is a particularly powerful tool for this purpose. For the analysis of this compound in matrices like plasma or urine, a sample preparation step is typically required to remove interferences. This can involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Following sample clean-up, the extract is injected into the LC-MS/MS system. A reversed-phase C18 column is commonly used for the separation of piperazine derivatives. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from the complex matrix.

For GC-MS analysis, derivatization of the piperazine amine groups may be necessary to improve volatility and chromatographic performance. However, for some piperazine derivatives, direct analysis is possible.

Table 2: Illustrative LC-MS/MS Parameters for Trace Level Analysis

| Parameter | Condition |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of 2-(3-Nitrophenyl)piperazine |

| Product Ion (m/z) | Characteristic fragment ion |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable solvent system, which is chosen to provide good separation between the starting materials, intermediates, and the final product. The choice of the solvent system is crucial and often requires some experimentation. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). After development, the spots are visualized, typically under UV light, as the nitrophenyl group in the target compound is UV-active. Staining with a reagent such as potassium permanganate (B83412) or iodine can also be used for visualization. The relative retention factor (Rf) of the spots provides information about the components of the mixture.

Table 3: General TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum plates |

| Mobile Phase | Dichloromethane (B109758):Methanol (e.g., 95:5, v/v) |

| Visualization | UV light (254 nm) and/or staining agent |

| Application | Monitoring the disappearance of reactants and appearance of the product spot |

Elemental Composition Analysis for Compound Characterization (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. This information is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For this compound, the molecular formula is C₁₀H₁₄ClN₃O₂. The theoretical elemental composition can be calculated from this formula and compared with the experimental values obtained from a CHNS analyzer. A close agreement between the theoretical and experimental values provides strong evidence for the identity and purity of the compound.

Table 4: Elemental Composition of this compound (C₁₀H₁₄ClN₃O₂)

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 51.40 |

| Hydrogen (H) | 6.04 |

| Chlorine (Cl) | 15.17 |

| Nitrogen (N) | 17.98 |

| Oxygen (O) | 9.41 |

Advanced Materials Characterization

The utility of this compound can extend to the field of materials science, particularly in the synthesis of novel polymers. The piperazine ring, with its two reactive nitrogen atoms, can act as a monomer or a building block in polymerization reactions.

Should 2-(3-Nitrophenyl)piperazine be used as a monomer in the synthesis of, for example, polyamides or polyureas, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be an indispensable tool for characterizing the resulting polymer. GPC separates molecules based on their size in solution. Larger molecules elute from the column faster than smaller molecules. This technique allows for the determination of the molecular weight distribution of a polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

The choice of the GPC system, including the columns and the mobile phase, depends on the solubility of the polymer. For many polymers, organic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are used as the eluent. The system is calibrated with a series of well-characterized polymer standards of known molecular weights (e.g., polystyrene). The data obtained from GPC is crucial for understanding the structure-property relationships of the synthesized polymer, as the molecular weight significantly influences its mechanical, thermal, and solution properties.

Table 5: General GPC Parameters for Polymer Characterization

| Parameter | Description |

| Columns | Set of cross-linked polystyrene-divinylbenzene columns with varying pore sizes |

| Mobile Phase | Tetrahydrofuran (THF) or other suitable organic solvent |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) detector |

| Calibration | Polystyrene standards of narrow molecular weight distribution |

Atomic Force Microscopy (AFM) for Thin Film Surface Morphology Analysis

Atomic Force Microscopy (AFM) stands as a powerful technique for the high-resolution characterization of thin film surfaces, providing nanoscale topographical information. spectraresearch.com This non-destructive method is instrumental in understanding the growth, structure, and quality of films, which are critical parameters for their application in various advanced materials and electronics. spectraresearch.comnih.gov The analysis yields data on surface roughness, grain size and shape, and the presence of defects, all of which influence the film's physical and chemical properties. researchgate.netresearchgate.net

In the context of organic small molecule thin films, such as those that could be prepared from this compound, AFM analysis is crucial for controlling deposition processes and predicting the film's performance. The morphology of such films is highly dependent on the deposition conditions (e.g., substrate temperature, deposition rate, and pressure) and any post-deposition annealing treatments.

While specific research detailing the AFM analysis of this compound thin films is not extensively available in the public domain, we can extrapolate the type of data and analysis that would be relevant from studies on analogous organic and piperazine-based thin films. researchgate.netmdpi.com Such an analysis would typically involve tapping mode AFM to protect the soft organic surface from damage by the probe tip. spectraresearch.com The resulting three-dimensional images would reveal the nanoscale landscape of the film.

Key parameters derived from AFM imaging include:

Average Roughness (Ra): The arithmetic average of the absolute values of the height deviations from the mean surface.

Root Mean Square (RMS) Roughness (Rq): The square root of the average of the square of the height deviations from the mean surface. This value is more sensitive to large peaks and valleys than Ra.

Maximum Height (Rmax): The vertical distance between the highest and lowest points on the surface.

Grain Size: The average size of the crystalline or amorphous domains forming the film.

These parameters are critical for applications where surface uniformity is paramount. For instance, in organic electronic devices, a smooth surface with uniform grain structure is often required to ensure efficient charge transport and device reliability.

A hypothetical data table for a study on a this compound thin film, based on typical AFM analyses of organic thin films, is presented below. This table illustrates how varying a deposition parameter, such as substrate temperature, can influence the surface morphology.

Table 1: Hypothetical AFM Morphological Data for this compound Thin Films Deposited at Different Substrate Temperatures

| Substrate Temperature (°C) | Average Roughness (Ra) (nm) | RMS Roughness (Rq) (nm) | Average Grain Size (nm) |

| 25 | 2.8 | 3.5 | 80 |

| 50 | 4.1 | 5.2 | 120 |

| 75 | 5.9 | 7.3 | 180 |

| 100 | 3.2 | 4.0 | 150 (with signs of coalescence) |

This table is illustrative and based on general trends observed for organic thin films, not on specific experimental data for this compound.

The interpretation of such data would reveal how deposition temperature affects the kinetic energy of the molecules arriving at the substrate, influencing their surface diffusion and, consequently, the nucleation and growth of the film. An initial increase in temperature might lead to larger grains and increased roughness. However, at higher temperatures, molecular rearrangement and film coalescence could potentially lead to a smoother surface, as suggested by the hypothetical data at 100°C.

Further analysis could involve Fourier Transform methods applied to the AFM images to determine the directionality and periodicity of surface features, providing deeper insight into the film's structural anisotropy. mdpi.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in computational chemistry for predicting the properties of a molecule from its electronic structure. These methods, varying in their level of theory and computational cost, provide detailed information about molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a popular choice for its balance of accuracy and computational efficiency.

Geometrical Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a molecule like 2-(3-Nitrophenyl)piperazine (B1343010) hydrochloride, DFT calculations would typically be employed to find the geometry that corresponds to the lowest energy state on the potential energy surface. This involves iterative calculations where the forces on each atom are minimized. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that can be compared with experimental data, such as X-ray crystallography. Studies on related piperazine (B1678402) derivatives have successfully used DFT to determine their optimal molecular structures tandfonline.comtandfonline.com.

Electronic Structure: Once the geometry is optimized, DFT can be used to analyze the electronic properties. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For nitrophenylpiperazine derivatives, DFT analysis has been used to indicate their stability and reactivity, with the energy gap being a key parameter researchgate.net. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also be determined to identify regions that are rich or deficient in electrons, providing insights into potential sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Phenylpiperazine Derivative

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative for a generic phenylpiperazine derivative and not specific to 2-(3-Nitrophenyl)piperazine hydrochloride, as specific literature is unavailable.

Prediction of Vibrational Wavenumbers and Nuclear Magnetic Shielding Tensors

Vibrational Wavenumbers: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed absorption bands. For complex molecules, experimental spectra can be difficult to interpret due to the overlapping of many vibrational modes. Theoretical calculations help in making unambiguous assignments. For instance, studies on 1-phenylpiperazine have shown that the B3LYP method provides superior results for predicting vibrational frequencies when compared to other methods researchgate.net. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations.

Nuclear Magnetic Shielding Tensors: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of nuclear magnetic shielding tensors can predict the chemical shifts observed in ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. Comparing the calculated chemical shifts with experimental data can help in confirming the structure of the molecule and assigning the resonances to specific nuclei. Theoretical NMR studies on 1-phenylpiperazine have demonstrated good agreement between DFT/B3LYP calculated and experimental data researchgate.net.

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

To gain a deeper understanding of the vibrational modes, a Normal Coordinate Analysis (NCA) is often performed. NCA describes the vibrational motions of a molecule in terms of a set of independent normal modes. The Potential Energy Distribution (PED) is then calculated to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a precise and detailed assignment of the vibrational bands observed in the IR and Raman spectra. For example, in a study of a cyclic dipeptide containing a diketopiperazine ring, DFT-aided interpretation of vibrational spectra in terms of PED provided a meaningful contribution to understanding its structure nih.gov.

Semi-Empirical Methods for Conformational and Electronic Structure Studies

Semi-empirical methods, such as AM1, PM6, and PM7, offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecules. These methods use a simpler Hamiltonian and incorporate parameters derived from experimental data. While they are generally less accurate than DFT, they can be very useful for initial conformational searches to identify low-energy conformers and for studying large molecular systems. Modern semi-empirical methods have shown considerable promise in drug discovery for reliably modeling drug-like molecules nih.gov. They can provide initial insights into the electronic structure and conformational landscape of this compound before more rigorous and computationally expensive methods are applied.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.

Ligand-Receptor Interaction Modeling

Molecular Docking: A key application of computational chemistry in drug discovery is molecular docking. This technique predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. For this compound, docking studies could be performed to investigate its potential binding to various biological targets. The process involves generating a number of possible binding poses of the ligand in the active site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity.

Numerous studies have reported the use of molecular docking for various piperazine derivatives to explore their potential as antimicrobial agents, antidiabetic agents, and cognition enhancers nih.govpharmaceuticaljournal.netnih.gov. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the piperazine derivative and the amino acid residues in the receptor's active site. Such information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, molecular docking of nitrophenylpiperazine derivatives has been used to investigate their interactions with the active site of tyrosinase, a key enzyme in melanin (B1238610) synthesis researchgate.net.

Table 2: Illustrative Molecular Docking Results for a Phenylpiperazine Derivative with a Target Protein

| Parameter | Result (Illustrative) | Significance |

| Binding Affinity | -8.5 kcal/mol | A more negative value indicates a stronger predicted binding affinity. |

| Key Interacting Residues | TYR34, PHE87, GLN123 | Amino acids in the receptor's active site that form important interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | The nature of the forces stabilizing the ligand-receptor complex. |

Note: The data in this table is illustrative and not specific to this compound, as specific literature is unavailable.

In Silico Design and Hypothesis Generation for Compound Libraries

The process of in silico design utilizing the 2-(3-nitrophenyl)piperazine core begins with the generation of a virtual library of derivatives. This is achieved by computationally adding a variety of substituents at different positions on the parent molecule. For instance, research into novel tyrosinase inhibitors has involved the design and synthesis of new series of nitrophenylpiperazine derivatives with various aryl substitutions. nih.govresearchgate.net The core hypothesis in such studies is that the piperazine ring provides a suitable and flexible orientation for substituents to interact effectively within the active site of a biological target, such as an enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational data is fundamental to establishing Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary method used for this purpose. mdpi.com QSAR studies build mathematical models that correlate calculated molecular descriptors (physicochemical properties) of a series of compounds with their experimentally determined biological activities. openpharmaceuticalsciencesjournal.com

For libraries derived from the piperazine scaffold, QSAR models can predict the activity of newly designed compounds and guide the optimization of lead molecules. nih.gov For example, a QSAR study on piperazine and keto piperazine derivatives as renin inhibitors found that constitutional descriptors, which are related to the atom and bond composition of the molecule, were vital for ligand binding. openpharmaceuticalsciencesjournal.com

In the context of nitrophenylpiperazine derivatives, SAR analysis has revealed that the choice of substituent can significantly impact potency. For instance, in a series of tyrosinase inhibitors, replacing a benzyl (B1604629) or phenyl ring with an indole (B1671886) or pyridine (B92270) moiety led to a marked improvement in inhibitory activity. nih.gov Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insight by generating 3D contour maps. mdpi.com These maps visualize regions around the molecule where steric bulk, electrostatic charge, or other properties are predicted to either increase or decrease activity, offering a visual guide for designing more potent analogs. mdpi.com

Prediction of Molecular Descriptors

Key molecular descriptors for this related compound are summarized below. These values are critical for in silico predictions of properties like oral bioavailability and membrane permeability. nih.gov

| Molecular Descriptor | Predicted Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 69.9 Ų | nih.gov |

| LogP (XLogP3-AA) | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Applications and Advanced Research Trajectories of Nitrophenylpiperazine Scaffolds

Design and Synthesis of Bioactive Analogues

The inherent versatility of the nitrophenylpiperazine core allows for extensive structural modifications, leading to the generation of a diverse library of bioactive analogues. Researchers have systematically explored these modifications to develop compounds with targeted therapeutic activities.

Research into Anticancer Agents from Piperazine (B1678402) Derivatives

The piperazine ring system is a prominent feature in a number of FDA-approved anticancer drugs, highlighting its importance as a scaffold for developing new antineoplastic agents. researchgate.netresearchgate.net The structural flexibility of piperazine allows for the synthesis of hybrid molecules with enhanced anticancer activity. researchgate.net

Recent studies have focused on creating novel piperazine derivatives with potent antiproliferative effects. For instance, a series of novel piperazine derivatives of vindoline (B23647) were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines. nih.gov Among these, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine at position 17 of vindoline demonstrated significant growth inhibition, with low micromolar GI50 values against the majority of the cell lines. nih.gov Specifically, the former was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM), while the latter showed high efficacy against the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM). nih.gov

Furthermore, the modification of alepterolic acid, a natural diterpenoid with anticancer potential, with arylformyl piperazinyl moieties has yielded promising results. nih.gov One such derivative, compound 3n, exhibited the most potent activity against MDA-MB-231 triple-negative breast cancer cells, with an IC50 value of 5.55±0.56 μM. nih.gov This compound was found to inhibit cell growth, prevent colony formation, and induce caspase-dependent apoptosis in these cells. nih.gov

Hybrid molecules incorporating 2-substituted-5-nitro-benzimidazole with oxadiazole and piperazine have also shown promising anticancer potential against the A549 cancer cell line, with IC50 values for some compounds as low as 8.38 ± 0.09 µM. researchgate.net Similarly, quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors that also inhibit the anti-apoptotic Bcl-2 protein. mdpi.com

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (µM) |

|---|---|---|

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast Cancer) | 1.00 |

| Vindoline-piperazine conjugate (25) | HOP-92 (Non-small cell lung) | 1.35 |

| Alepterolic acid derivative (3n) | MDA-MB-231 (Triple-negative breast cancer) | 5.55 ± 0.56 |

Development of Antimicrobial and Antifungal Compounds

The rise of multidrug-resistant microorganisms has spurred the development of new antimicrobial agents, with piperazine derivatives emerging as a promising class of compounds. researchgate.net Their broad spectrum of activity encompasses antibacterial, antifungal, and antimycobacterial effects. nih.govresearchgate.netacgpubs.org

A study on new Mannich bases with a piperazine moiety found that a nitrophenyl substituent at the fourth position of the piperazine ring enhanced both antibacterial and antifungal activity. nih.gov Significant activity was observed against Gram-positive bacteria, particularly staphylococci and bacteria of the genera Micrococcus and Bacillus, as well as selected Gram-negative bacteria, including Enterobacteriaceae. nih.gov

In another study, ten new 1-(4-nitrophenyl)piperazine (B103982) derivatives were synthesized and tested for their antistaphylococcal, antimycobacterial, and antifungal activities. nih.govresearchgate.net Several of these compounds demonstrated moderate effects. For instance, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride showed the highest inhibitory activity against M. kansasii (MIC = 15.4 and 15.0 µM, respectively). nih.govresearchgate.net

Furthermore, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), exhibited excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This compound demonstrated time-dependent growth inhibition and a concentration-dependent post-antibiotic effect. mdpi.com

The antifungal potential of piperazine derivatives has also been explored. A series of 1,5-Diphenyl-2-penten-1-one analogues containing a piperazine moiety displayed moderate antifungal activities. researchgate.net Notably, compounds with an N'-unsubstituted piperazine showed significantly better antifungal and larvicidal activity against mosquitoes compared to their N'-methylated counterparts. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of Selected Nitrophenylpiperazine Derivatives

| Compound | Target Organism | Activity (MIC/IC50 in µM) |

|---|---|---|

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 |

Investigation of Anti-inflammatory and Antinociceptive Activities

Piperazine derivatives have demonstrated significant potential as anti-inflammatory and antinociceptive agents. nih.govnih.gov Studies have shown that these compounds can effectively reduce inflammation and pain in various animal models.

A study investigating a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), revealed its anti-inflammatory and anti-nociceptive effects. nih.gov LQFM182 was shown to reduce paw edema induced by carrageenan and decrease cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov Similarly, another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), also exhibited anti-inflammatory and anti-nociceptive properties, with its effects suggested to be mediated through the serotonergic pathway. nih.gov

Furthermore, N-phenyl piperazine derivatives have been evaluated for their in vitro anti-inflammatory potential using the BSA denaturation technique. biomedpharmajournal.org Several synthesized compounds displayed significant anti-inflammatory effects, with some surpassing the efficacy of the standard control at certain concentrations. biomedpharmajournal.org

In the context of antinociceptive activity, a series of thiazole-piperazine derivatives were synthesized and tested. mdpi.com Several of these compounds significantly increased the pain threshold in mice in both tail-clip and hot-plate tests, indicating centrally mediated antinociceptive activity. mdpi.com These compounds also demonstrated peripheral antinociceptive effects in the acetic acid-induced writhing test. mdpi.com The antinociceptive effects of these compounds were found to be mediated through the opioidergic system. mdpi.com

Table 3: Anti-inflammatory and Antinociceptive Activity of Piperazine Derivatives

| Compound | Activity | Key Findings |

|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Anti-inflammatory, Antinociceptive | Reduced paw edema, cell migration, and pro-inflammatory cytokines. nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Anti-inflammatory, Antinociceptive | Effects mediated through the serotonergic pathway. nih.gov |

| N-phenyl piperazine derivatives | Anti-inflammatory | Significant inhibition of BSA denaturation. biomedpharmajournal.org |

Exploration of Specific Enzyme Inhibition Mechanisms

Nitrophenylpiperazine derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential to modulate key biological pathways. A notable area of research is their activity as tyrosinase inhibitors.

A novel series of 4-nitrophenylpiperazine derivatives was designed and synthesized as potential tyrosinase inhibitors. researchgate.netnih.gov Among the synthesized compounds, a derivative featuring an indole (B1671886) moiety at the N-1 position of the piperazine ring (compound 4l) exhibited a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. researchgate.netnih.gov Further kinetic analysis revealed that this compound displayed a mixed inhibition mechanism on the tyrosinase enzymatic reaction. researchgate.netnih.gov Molecular docking studies provided insights into the enzyme-inhibitor interactions, suggesting that this compound could serve as a lead structure for designing more potent tyrosinase inhibitors. researchgate.netnih.gov

In addition to tyrosinase, N-phenyl piperazine derivatives have been explored as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. biomedpharmajournal.org In silico molecular docking studies were employed to assess the interactions of these derivatives with the α-amylase enzyme, suggesting their potential as α-amylase inhibitors for managing conditions like type-2 diabetes. biomedpharmajournal.org

Design of Compounds Modulating Receptor-Ligand Interactions

The arylpiperazine scaffold is a crucial component in the design of ligands for various receptors, particularly those in the central nervous system. These derivatives have been extensively studied for their ability to interact with serotonin (B10506) (5-HT) and histamine (B1213489) receptors.

New 2-(methoxyphenyl)piperazine derivatives have been synthesized and evaluated for their affinity to 5-HT1A receptors. nih.gov These studies have explored the influence of factors like alkyl chain length and the nature of the amide group on receptor affinity. nih.gov Certain derivatives with cycloalkyl moieties demonstrated high affinity for 5-HT1A sites, with some being more potent than the reference compound NAN-190, while also being devoid of antagonist activity at α1-adrenergic receptors. nih.gov

Furthermore, research into dual-acting ligands has identified piperazine derivatives with high affinity for both histamine H3 and sigma-1 receptors. nih.gov This dual activity is of interest for developing novel therapies for pain management. nih.gov The replacement of a piperidine (B6355638) moiety with a piperazine in some structures was found to be a critical factor for achieving this dual receptor activity. nih.gov

Functional Materials Research

While the primary focus of nitrophenylpiperazine research has been in the biomedical field, there is emerging interest in their application in functional materials. The unique electronic and structural properties of these compounds make them potential candidates for incorporation into novel materials.

Although direct research on "2-(3-Nitrophenyl)piperazine hydrochloride" in functional materials is not extensively documented, the broader class of piperazine-containing compounds is being explored for various material applications. For instance, graphene oxide scaffolds, which are a type of functional material, have been shown to promote functional improvements in a rat model of spinal cord injury. nih.gov While not directly involving nitrophenylpiperazine, this highlights the potential for bioactive molecules to be integrated into functional materials for biomedical applications. The journal "Functional Materials" also covers a wide range of topics where such compounds could potentially be applied, from scintillators to polymer composites. functmaterials.org.ua The synthesis of complex heterocyclic moieties containing thiazines, which can be combined with piperazine structures, also points towards the creation of novel functional organic materials. mdpi.com

Further research is warranted to explore the potential of 2-(3-Nitrophenyl)piperazine (B1343010) hydrochloride and its derivatives in the development of advanced functional materials with applications in electronics, sensors, and other high-technology fields.

Optoelectronic Properties of Piperazine-Containing Polymers

Polymers incorporating nitrophenylpiperazine units are gaining attention for their promising optoelectronic properties. The piperazine ring, being an electron-rich system, can act as an electron-donating moiety. nih.gov The presence of nitrogen atoms with free electron pairs allows for n–π* electronic transitions, which, in conjunction with the π–π* transitions from the aromatic nitrophenyl group, contributes to their unique optical behaviors. nih.govnih.gov

Researchers have synthesized novel methacrylic side-chain polymers based on 1-(4-nitrophenyl)piperazine and characterized their photophysical properties for potential use in optoelectronic devices. nih.govnih.gov These materials exhibit low optical energy band gaps, a crucial characteristic for applications in photovoltaics, field-effect transistors, and electrochromic devices. nih.govnih.gov The ability to modulate the energy band gap by altering the polymer's chemical structure makes these materials particularly suitable for such applications. nih.gov Furthermore, the piperazine moiety can be utilized as a molecular dopant in solar cell systems, which can enhance the efficiency and stability of polymer solar cells. nih.gov

Structure-Optical Property Relationships

The optical and structural properties of piperazine-containing polymers are intricately linked to their molecular architecture. Studies have demonstrated that modifying the structure, such as increasing the distance of the chromophore (the nitrophenylpiperazine group) from the main polymer chain, leads to distinct changes in the material's properties. nih.govrsc.org

For instance, introducing an ethylene (B1197577) group as a spacer to move the piperazine moiety away from the polymer backbone results in a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum. nih.govrsc.org This structural modification also influences the refractive index; the lowest refractive index values were observed in polymers where the chromophore was more distant from the main chain and the separation between adjacent chromophore units was increased. nih.govnih.gov The optical energy band gaps of these polymers have been measured to be in the range of 2.73 to 2.81 eV. nih.govnih.gov This relationship between structure and optical properties allows for the rational design of new polymer materials for sustainable energy and advanced lighting applications. rsc.org

Below is a table summarizing the effect of structural modifications on the physical properties of thin films made from methacrylic polymers based on 1-(4-nitrophenyl)piperazine.

| Polymer ID | Structural Feature | Roughness (R_q, nm) | Roughness (R_a, nm) | Optical Energy Band Gap (E_g, eV) |

| OK1 | Chromophore close to the main chain | 0.239 | 0.162 | 2.73 |

| OK2 | Increased separation between chromophore units | 0.285 | 0.226 | 2.77 |

| OK3 | Ethylene spacer added; chromophore distant | 0.213 | 0.168 | 2.81 |

| Data sourced from studies on 1-(4-nitrophenyl)piperazine polymers, which serve as a model for understanding the properties of related nitrophenylpiperazine structures. nih.gov |

Role as a Precursor in Diverse Synthetic Pathways

The nitrophenylpiperazine framework is a valuable precursor in the synthesis of a wide range of more complex molecules, demonstrating its utility as both a foundational building block and a key intermediate.

Building Blocks for Complex Organic Molecules

The inherent reactivity of the piperazine ring, combined with the electronic characteristics of the nitrophenyl group, makes this scaffold a versatile starting material for drug discovery and development. researchgate.net The N-arylpiperazine structure is a fundamental component in many pharmaceutical agents, particularly those targeting the central nervous system. researchgate.netnih.gov

Researchers have successfully used nitrophenylpiperazine derivatives to synthesize novel compounds with significant biological activities. For example, a series of 4-nitrophenylpiperazine derivatives were designed and synthesized to act as tyrosinase inhibitors, which have potential applications in cosmetics and medicine. tandfonline.com In a different therapeutic area, derivatives of 1-(2-hydroxyethyl)piperazine have been developed and optimized as potent radioprotective agents, showing promise in mitigating the harmful effects of ionizing radiation with improved safety profiles compared to existing agents. nih.gov The adaptability of the scaffold allows for the creation of diverse molecular libraries for screening against various biological targets. researchgate.net

| Precursor Scaffold | Resulting Complex Molecule Class | Therapeutic/Application Area |

| 4-Nitrophenylpiperazine | Tyrosinase Inhibitors | Hyperpigmentation Disorders |

| 1-(2-Hydroxyethyl)piperazine | Radioprotective Agents | Radiation Exposure Countermeasures |

| Arylpiperazine | Quinoxalinyl-piperazine derivatives | Anticancer Agents |

| Piperazine-based Thiazolidinones | VEGFR2 Tyrosine Kinase Inhibitors | Anticancer (Hepatocellular Carcinoma) |

| Thiazole-Piperazine Derivatives | Antinociceptive Agents | Pain Management |

Intermediate in Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govbaranlab.org This approach is valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse molecules in a time- and cost-effective manner. nih.govlongdom.org

The piperazine core is well-suited for MCRs. For instance, the split-Ugi reaction, a modified four-component protocol, is suitable for bis-secondary diamines like piperazine. nih.govnih.gov This reaction allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other without the need for protecting groups. nih.gov This strategy has been employed to create libraries of 1,4-disubstituted piperazine-based compounds for screening as dopamine (B1211576) receptor ligands. nih.govnih.gov While specific examples detailing 2-(3-nitrophenyl)piperazine in MCRs are not extensively documented, its structure as a disubstituted piperazine makes it a prime candidate for such synthetic strategies, offering a pathway to novel and complex molecular architectures.

Future Research Directions

The future of research on nitrophenylpiperazine derivatives is focused on a deeper understanding of their biological interactions to guide the rational design of next-generation compounds.

Elucidation of Molecular Mechanisms of Action for Novel Derivatives

A key area of future research involves unraveling the precise molecular mechanisms by which novel nitrophenylpiperazine derivatives exert their biological effects. This goes beyond simply identifying that a compound is active and seeks to understand how and why. Advanced techniques are being employed to achieve this.

For example, in the development of novel tyrosinase inhibitors based on a 4-nitrophenylpiperazine scaffold, researchers used enzyme kinetics analysis to determine the mode of inhibition (e.g., mixed inhibition). tandfonline.com This was complemented by molecular docking studies, which computationally model the interaction between the inhibitor and the active site of the enzyme, providing insights into the specific binding interactions. tandfonline.com

In another study on novel fungicidal phenyl acrylates, the mechanism of action was investigated through transcriptomic profiling and ATPase activity analysis. beilstein-journals.org These methods revealed that the compounds primarily act as uncoupling agents in oxidative phosphorylation. beilstein-journals.org Such detailed mechanistic studies are crucial for optimizing lead compounds, improving their potency and selectivity, and paving the way for the development of more effective therapeutic and agrochemical agents. tandfonline.combeilstein-journals.org

Rational Design of Compounds with Enhanced Efficacy and Selectivity

The rational design of derivatives based on the nitrophenylpiperazine scaffold is a key strategy in modern drug discovery, aimed at optimizing therapeutic efficacy while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to enhance interactions with specific biological targets.

Research has shown that the position of the nitro group on the phenyl ring is a critical determinant of biological activity. For instance, studies on nitrophenyl-substituted hydroxynaphthanilides indicated that the antiproliferative potential of these compounds increased with the shift of the nitro substituent from the ortho- to the para-position. justia.com This highlights the sensitivity of the target interaction to the electronic and steric environment of the phenyl ring.

Further modifications often focus on the second nitrogen atom (N4) of the piperazine ring. By introducing various substituents at this position, researchers can modulate a compound's affinity and selectivity for different receptors or enzymes. A recent study on novel tyrosinase inhibitors designed from a 4-nitrophenylpiperazine core demonstrated the importance of the N4-substituent. Among a series of synthesized derivatives, the compound featuring an indole moiety at the N-1 position (equivalent to N4 of the parent piperazine) exhibited the most significant tyrosinase inhibitory effect, with an IC₅₀ value of 72.55 μM. researchgate.net This finding suggests that the bulky, aromatic indole group forms favorable interactions within the enzyme's active site. researchgate.net The SAR analysis from this study revealed that replacing a simple benzyl (B1604629) or phenyl ring with a more complex heterocyclic system like indole or pyridine (B92270) markedly improved potency. nih.gov

The following table summarizes the inhibitory concentrations of select nitrophenylpiperazine derivatives, illustrating the impact of N4-substitution on tyrosinase inhibition.

| Compound ID | N4-Substituent | Target Enzyme | IC₅₀ (μM) |

| 4l | Indole | Tyrosinase | 72.55 |

| Reference | Varies | Tyrosinase | >100 |

This table presents a simplified representation of data from a study on tyrosinase inhibitors to highlight structure-activity relationships. researchgate.netnih.gov

Similarly, in the context of monoamine oxidase (MAO) inhibitors, the properties of substituents on the phenylpiperazine scaffold were found to be crucial. For MAO-A affinity, para-substituents with a low dipole moment were preferred, whereas for MAO-B, large, hydrophobic substituents yielded the highest affinity. googleapis.com This demonstrates how rational modifications can steer a compound's selectivity between different enzyme isoforms.

Exploration of New Therapeutic Areas for Piperazine-Based Compounds

The versatility of the nitrophenylpiperazine scaffold has prompted its exploration in a multitude of therapeutic areas beyond its initial applications. The ability to modulate its structure allows for the targeting of a wide array of biological pathways implicated in various diseases.

Anticancer Activity: A significant area of research is the development of nitrophenylpiperazine derivatives as anticancer agents. nih.govgoogleapis.com These compounds have been shown to exert cytotoxic effects on various cancer cell lines. justia.comnih.gov For example, new derivatives of 1,2-benzothiazine incorporating a phenylpiperazine moiety were designed as potential topoisomerase II (Topo II) inhibitors, a recognized target in cancer chemotherapy. nih.govgoogleapis.com One of the most active compounds, BS230, which contains a 3,4-dichlorophenylpiperazine substituent, demonstrated potent antitumor activity, showing stronger cytotoxicity towards MCF7 breast cancer cells than the established drug doxorubicin. googleapis.com Molecular hybridization, which combines the nitrophenylpiperazine pharmacophore with other known anticancer scaffolds, is a common strategy to enhance potency and overcome resistance. justia.com

Neuroprotection and CNS Disorders: Arylpiperazine derivatives are extensively studied for their effects on the central nervous system (CNS). They are known to target various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. nih.gov This has led to the design of compounds with potential applications in treating depression, anxiety, and psychosis. nih.govnih.gov For instance, structure-activity relationship studies of new piperazine derivatives revealed that compounds LQFM211 and LQFM213 elicited significant anxiolytic and antidepressant-like effects in preclinical models. nih.gov

Furthermore, certain piperazine derivatives have shown promise as neuroprotective agents. nih.govcscanada.net Research into sigma receptor antagonists has identified compounds like SN79, a fluorophenylpiperazine derivative, which can mitigate the neurotoxic effects of methamphetamine by reducing reactive oxygen species and attenuating caspase activation. nih.gov This suggests a potential therapeutic avenue for neurodegenerative conditions and substance-induced neurotoxicity.

Other Therapeutic Targets: The application of these scaffolds continues to expand. A novel series of 4-nitrophenylpiperazine derivatives was recently designed and synthesized as potential tyrosinase inhibitors. researchgate.netnih.gov Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of great interest for treating pigmentation disorders. researchgate.netnih.gov The most potent compound from this series, featuring an indole moiety, was identified as a promising lead structure for developing new treatments in this area. researchgate.netnih.gov Additionally, phenylpiperazine derivatives have been investigated for acaricidal activity, demonstrating their potential use in agriculture and pest control. nih.gov

The table below provides a summary of the diverse therapeutic areas being explored for nitrophenylpiperazine and related scaffolds.

| Therapeutic Area | Biological Target/Mechanism | Example Scaffold/Derivative |

| Oncology | Topoisomerase II Inhibition, Antiproliferative | 1,2-Benzothiazine-phenylpiperazines nih.govgoogleapis.com |

| Neuroscience | Serotonin/Dopamine Receptor Modulation | Long-chain arylpiperazines nih.gov |

| Neuroprotection | Sigma Receptor Antagonism, Antioxidant | SN79 (fluorophenylpiperazine derivative) nih.gov |

| Dermatology | Tyrosinase Inhibition | N-Indole-4-nitrophenylpiperazine researchgate.net |

| Antimycobacterial | Inhibition of mycobacterial growth | N-Arylpiperazine conjugates researchgate.net |

Development of Advanced Synthetic Methodologies for Scalable Production

The translation of a promising chemical entity from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and scalable synthetic methodologies. For this compound and its analogs, research focuses on optimizing reaction conditions, improving yields, and ensuring product purity while considering economic and environmental factors.

A common and direct approach for synthesizing N-arylpiperazines is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting an activated nitro-haloarene, such as 1-chloro-3-nitrobenzene, with piperazine or a piperazine derivative. A patent for related compounds describes reacting o-chloronitrobenzene with a piperazine derivative in the presence of potassium carbonate in a high-boiling solvent like isoamyl alcohol. justia.com The resulting free base is then converted to its hydrochloride salt by treatment with ethanolic hydrochloric acid, facilitating isolation and purification. justia.com

Modern advancements in synthesis aim to overcome the limitations of traditional methods, such as the use of expensive catalysts or harsh reaction conditions. For instance, processes are being developed that avoid heavy metal catalysts like palladium, which can be difficult to remove from the final product. googleapis.com A patent for the synthesis of vortioxetine, a related arylpiperazine, describes a process that circumvents the need for a palladium catalyst and phosphine (B1218219) ligands, which are often required for C-N cross-coupling reactions. googleapis.com

Another key area of development is solid-phase synthesis, which is particularly useful for rapidly generating libraries of derivatives for screening purposes. nih.gov This methodology involves attaching the piperazine core or a precursor to a solid support (resin) and then carrying out subsequent reaction steps. While primarily a discovery tool, the principles of efficient, high-yielding reactions developed for solid-phase synthesis can inform the design of scalable solution-phase processes.

The general synthetic scheme for producing arylpiperazine hydrochlorides can be summarized as follows:

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1. N-Arylation | Nucleophilic substitution to form the C-N bond. | Activated Nitro-haloarene (e.g., 1-chloro-3-nitrobenzene), Piperazine | Base (e.g., K₂CO₃, Et₃N), High-boiling solvent (e.g., DMF, Isoamyl alcohol), Heat | Arylpiperazine free base |

| 2. Salt Formation | Conversion to the hydrochloride salt for improved stability and handling. | Arylpiperazine free base | Hydrochloric Acid (in a solvent like ethanol (B145695) or acetone) | Arylpiperazine Hydrochloride |

| 3. Purification | Isolation of the final product with high purity. | Crude Hydrochloride Salt | Recrystallization from a suitable solvent (e.g., ethanol) | Pure Arylpiperazine Hydrochloride |

The optimization of each step, from the choice of base and solvent in the N-arylation to the crystallization conditions for the final salt, is crucial for developing a commercially viable and sustainable manufacturing process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Nitrophenyl)piperazine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-nitrobenzene derivatives with piperazine under reflux in anhydrous solvents (e.g., acetonitrile or dichloromethane) with triethylamine as a base . Yield optimization may involve controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of nitroaryl halide to piperazine), using coupling reagents like EDC/HOAt , and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (δ ~7.5–8.5 ppm for nitroaryl groups) and piperazine backbone signals (δ ~2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] for C₁₀H₁₃N₃O₂·HCl, expected m/z 252.07) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Periodic stability testing via HPLC (e.g., C18 column, acetonitrile/water gradient) should confirm no degradation over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dopamine receptor binding affinities for 2-(3-Nitrophenyl)piperazine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., radioligand vs. functional assays). Standardize protocols:

- Use transfected HEK-293 cells expressing human D₂ receptors for consistency .

- Compare results across orthogonal methods (e.g., competitive binding with [³H]spiperone vs. cAMP inhibition assays) .

- Control for pH (7.4), temperature (25°C), and buffer composition (e.g., Tris-HCl vs. HEPES) .

Q. What strategies are effective in optimizing the selectivity of 2-(3-Nitrophenyl)piperazine derivatives for serotonin receptors over adrenergic receptors?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the piperazine N4 position (e.g., bulky groups like trifluoromethyl to sterically hinder α1-adrenergic binding pockets) .

- Computational Modeling : Perform docking studies using GPCR crystal structures (e.g., 5-HT₂A vs. α1B-adrenoceptor) to predict binding poses and affinity .

- In Vitro Screening : Test against receptor panels (e.g., CEREP’s Psychoactive Drug Screen) to quantify off-target effects .

Q. How can metabolic stability and CYP450 inhibition risks be assessed for this compound in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to measure IC₅₀ values. A >50% inhibition at 10 μM suggests high risk .

- Structural Alerts : Check for nitro groups, which may form reactive metabolites via nitroreductase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.